2,4-Dichloro-3-methylbenzenesulfonamide
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Overview
Description
2,4-Dichloro-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.11 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonamide group .Chemical Reactions Analysis
There is a study that focused on designing and synthesizing compounds with two pharmacophore groups: 2,4-dichlorobenzenesulfonamide and chalcone . These compounds displayed notable anticancer effects on various human cancer cells .Physical and Chemical Properties Analysis
This compound is a solid substance at ambient temperature . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
DNA Binding and Anticancer Activity
2,4-Dichloro-3-methylbenzenesulfonamide derivatives, specifically mixed-ligand copper(II)-sulfonamide complexes, have been explored for their DNA binding capabilities and anticancer activities. These complexes show potential in inducing DNA cleavage and apoptosis in tumor cells, making them promising candidates for anticancer drug development (González-Álvarez et al., 2013).
Structural and Kinetic Studies
Sulfonamide derivatives, including those with the this compound structure, have been the subject of extensive structural and kinetic studies. These studies include the analysis of molecular-electronic structures, crystallography, and reaction kinetics, providing insights into their chemical properties and potential applications in various scientific fields (Rublova et al., 2017).
Pharmaceutical Research
Compounds derived from this compound have been studied for their potential in pharmaceutical applications, particularly as anticancer agents. These studies focus on understanding their mechanism of action, such as inducing apoptosis and autophagy in cancer cells, and their inhibitory effects on certain enzymes, highlighting their potential as drug candidates (Gul et al., 2018).
Antibacterial and Anti-inflammatory Studies
Research has also been conducted on the antibacterial and anti-inflammatory properties of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which are derivatives of this compound. These studies contribute to the development of new therapeutic agents for various inflammatory and bacterial diseases (Abbasi et al., 2017).
Thermodynamic and Solubility Studies
The thermodynamic properties and solubility behavior of mixtures containing this compound derivatives have been explored. These studies provide valuable data for understanding the compound's behavior in various solvent systems, aiding in the development of pharmaceutical formulations and industrial applications (Mattila et al., 1988).
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of benzenesulfonamide , a class of compounds known to interact with carbonic anhydrase enzymes
Mode of Action
It has been found to have notable anticancer effects on various human cancer cells . The compound’s interaction with its targets leads to significant changes in the cells, including cell cycle arrest in the subG0 phase, depolarization of the mitochondrial membrane, and activation of caspase-8 and -9 .
Biochemical Pathways
Given its observed anticancer effects, it’s likely that this compound influences pathways related to cell growth and apoptosis .
Result of Action
2,4-Dichloro-3-methylbenzenesulfonamide has been shown to have significant anticancer effects. It can arrest the cell cycle in the subG0 phase, depolarize the mitochondrial membrane, and activate caspase-8 and -9 . These actions lead to apoptosis, or programmed cell death, in cancer cells .
Safety and Hazards
The safety information for 2,4-Dichloro-3-methylbenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
2,4-dichloro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRHMGLCAGBZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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